molecular formula C25H27BrClNO5 B11066310 Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate

Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate

Cat. No.: B11066310
M. Wt: 536.8 g/mol
InChI Key: YSCODWKVZAMEQK-UHFFFAOYSA-N
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Description

METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is a synthetic organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromophenyl, chlorobenzoyl, and morpholinocarbonyl groups attached to a hexanoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl and 4-chlorobenzoyl derivatives. These intermediates are then subjected to esterification and carbamoylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include bromine, chlorine, morpholine, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(4-BROMOPHENYL)-4-(4-FLUOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
  • METHYL 3-(4-CHLOROPHENYL)-4-(4-BROMOBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
  • METHYL 3-(4-BROMOPHENYL)-4-(4-METHYLBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE

Uniqueness

METHYL 3-(4-BROMOPHENYL)-4-(4-CHLOROBENZOYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is unique due to the specific combination of bromophenyl, chlorobenzoyl, and morpholinocarbonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H27BrClNO5

Molecular Weight

536.8 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-4-(4-chlorobenzoyl)-2-(morpholine-4-carbonyl)hexanoate

InChI

InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-6-10-19(27)11-7-17)21(16-4-8-18(26)9-5-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3

InChI Key

YSCODWKVZAMEQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Br)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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